5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 5-position and an oxide group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate chlorinating agents followed by oxidation. For instance, starting with 2,3-dibromopyridine, a series of reactions involving cyclization and chlorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents at the 5-position .
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide include:
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 5-Chloro-7-azaindole
- Pyrrolo[2,3-d]pyrimidine derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the oxide group at the 7-position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-chloro-7-hydroxypyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-5-1-2-9-7(5)10(11)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUAVLJDKZIBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CC(=CN2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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